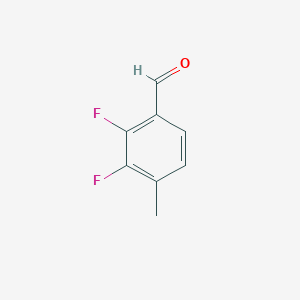

2,3-Difluoro-4-methylbenzaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,3-difluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTVOFSIRYUUAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378903 | |

| Record name | 2,3-Difluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245536-50-9 | |

| Record name | 2,3-Difluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 245536-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Difluoro-4-methylbenzaldehyde (CAS No. 245536-50-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated organic compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved bioavailability. 2,3-Difluoro-4-methylbenzaldehyde, a polysubstituted aromatic aldehyde, represents a key building block in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, reactivity, and safe handling protocols, designed to empower researchers in leveraging this versatile intermediate for drug discovery and development.

Core Molecular Attributes

This compound is a solid at room temperature with the chemical formula C₈H₆F₂O and a molecular weight of 156.13 g/mol .[1][2] Its structure features a benzaldehyde core substituted with two fluorine atoms and a methyl group, which collectively influence its reactivity and utility in organic synthesis.

| Property | Value | Source |

| CAS Number | 245536-50-9 | [1][2] |

| Molecular Formula | C₈H₆F₂O | [1][2] |

| Molecular Weight | 156.13 | [1][2] |

| Form | Solid | [1] |

| InChI | 1S/C8H6F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 | [1] |

| SMILES | Cc1ccc(C=O)c(F)c1F | [1] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Gattermann-Koch Formylation

The Gattermann-Koch reaction introduces a formyl group (-CHO) onto an aromatic ring. For the synthesis of this compound, this would involve the reaction of 1,2-difluoro-3-methylbenzene with a mixture of carbon monoxide and hydrogen chloride under high pressure, catalyzed by a Lewis acid such as aluminum chloride in the presence of a copper(I) chloride co-catalyst.

Reaction Scheme:

Caption: Proposed Gattermann-Koch formylation of 1,2-difluoro-3-methylbenzene.

Experimental Protocol (Hypothetical):

-

Apparatus Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge is required. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Reagent Charging: The autoclave is charged with anhydrous aluminum chloride and a catalytic amount of copper(I) chloride under an inert atmosphere (e.g., nitrogen). Anhydrous 1,2-difluoro-3-methylbenzene is then added.

-

Reaction Conditions: The vessel is sealed and pressurized with a mixture of carbon monoxide and hydrogen chloride gas. The reaction is typically stirred at a controlled temperature and high pressure for several hours.

-

Work-up: After the reaction is complete, the pressure is carefully released. The reaction mixture is quenched by slow addition to ice-water, followed by extraction with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (δ 9.5-10.5 ppm), a singlet for the methyl protons (δ 2.2-2.5 ppm), and a complex multiplet for the two aromatic protons, with coupling to the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon (δ 185-195 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. The methyl carbon will resonate at approximately δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration characteristic of an aromatic aldehyde, typically in the range of 1680-1710 cm⁻¹. Other significant absorptions will include C-H stretching of the aldehyde and aromatic rings (around 2720-2820 cm⁻¹ and 3000-3100 cm⁻¹, respectively), and C-F stretching vibrations (typically in the 1000-1300 cm⁻¹ region).

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.13 g/mol ). Predicted mass spectrometry data for various adducts are available.[3]

Reactivity and Synthetic Applications

The chemical behavior of this compound is dictated by the interplay of its functional groups. The aldehyde group is susceptible to nucleophilic attack and oxidation, while the difluoro-substituted aromatic ring can participate in nucleophilic aromatic substitution reactions.

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The presence of the difluoro motif is known to enhance the pharmacological properties of drug candidates.

Workflow for Utilization in Drug Discovery:

Caption: A generalized workflow illustrating the use of this compound in a drug discovery program.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

GHS Pictogram: GHS06 (Skull and Crossbones)[1]

-

Signal Word: Danger[1]

-

Hazard Statement: H301: Toxic if swallowed[1]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methylbenzaldehyde is a fluorinated aromatic aldehyde that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two adjacent fluorine atoms and a methyl group on the benzene ring, imparts distinct chemical properties that are of significant interest in medicinal chemistry and materials science. The presence of fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, making this compound a valuable intermediate in the design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering a technical resource for researchers and professionals in the field.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 245536-50-9 | [2] |

| Molecular Formula | C₈H₆F₂O | [2] |

| Molecular Weight | 156.13 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and acetone; limited solubility in water. | [3] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and commonly employed synthetic route is the formylation of 1,2-difluoro-3-methylbenzene. This can be achieved through methods such as the Gattermann-Koch reaction or the Vilsmeier-Haack reaction. A general protocol analogous to the synthesis of similar benzaldehydes is outlined below.[4]

Example Synthetic Protocol: Gattermann-Koch Formylation

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid, typically with a catalyst such as aluminum chloride and a co-catalyst like copper(I) chloride.

Reaction Scheme:

A plausible Gattermann-Koch reaction for synthesis.

Step-by-Step Methodology:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap to handle excess HCl. The apparatus must be thoroughly dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride and a catalytic amount of copper(I) chloride in a suitable anhydrous solvent like dichloromethane.

-

Introduction of Reactants: 1,2-Difluoro-3-methylbenzene is added to the stirred suspension.

-

Gaseous Reagent Addition: A stream of dry carbon monoxide and hydrogen chloride gas is bubbled through the reaction mixture. The reaction is typically carried out at a controlled temperature, which may range from room temperature to slightly elevated temperatures.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cautiously poured onto crushed ice to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

-

Purification: The combined organic extracts are washed with a dilute base (e.g., sodium bicarbonate solution) and then with brine. After drying over an anhydrous drying agent (e.g., magnesium sulfate), the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[5]

Reactivity and Key Reactions

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-withdrawing nature of the two fluorine atoms on the aromatic ring.

Nucleophilic Addition to the Carbonyl Group

The aldehyde group is highly susceptible to nucleophilic attack. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated benzaldehydes.[6][7][8]

General Mechanism:

Mechanism of nucleophilic addition to the aldehyde.

Common nucleophiles that undergo addition reactions with aldehydes include Grignard reagents, organolithium compounds, hydrides (e.g., from NaBH₄ or LiAlH₄), and cyanide ions.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. This compound can react with a phosphorus ylide (Wittig reagent) to form a substituted styrene derivative. The reaction proceeds through a betaine intermediate and an oxaphosphetane ring, with the driving force being the formation of the highly stable triphenylphosphine oxide.[9][10][11][12]

Reaction Workflow:

General workflow of a Wittig reaction.

Spectroscopic Properties

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton in the region of 9-10 ppm. The aromatic protons will appear in the aromatic region (around 7-8 ppm), and their splitting patterns will be influenced by coupling to each other and to the fluorine atoms. The methyl group protons will appear as a singlet further upfield, likely around 2.3-2.5 ppm.[18]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (around 190 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with their chemical shifts and splitting patterns influenced by the fluorine substituents (C-F coupling). The methyl carbon will resonate at a higher field, typically around 20 ppm.[19][20]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Other characteristic absorptions will include C-H stretching vibrations of the aromatic ring and the aldehyde group, and C-F stretching vibrations.[21]

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.13 g/mol ). Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). The fragmentation pattern will also be influenced by the presence of the fluorine and methyl substituents.[22][23][24][25][26]

Applications in Drug Development and Research

Fluorinated aromatic compounds are of great interest in drug discovery due to the unique properties conferred by fluorine. The incorporation of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[1]

This compound, as a versatile building block, can be utilized in the synthesis of a wide range of biologically active molecules. Its aldehyde functionality allows for its incorporation into various molecular scaffolds through reactions such as reductive amination, aldol condensation, and the formation of heterocycles. It is a valuable starting material for the synthesis of novel compounds with potential applications as:

-

Enzyme inhibitors: The fluorinated phenyl ring can interact with active sites of enzymes.

-

Receptor agonists or antagonists: The overall molecular shape and electronic properties can be tailored for specific receptor binding.

-

Antimicrobial and anticancer agents: Many bioactive compounds contain fluorinated aromatic moieties.

Safety and Handling

This compound is classified as acutely toxic if swallowed.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Hazard Statements: H301 (Toxic if swallowed).

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[2]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. rsc.org [rsc.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Benzaldehyde, 4-methyl- [webbook.nist.gov]

- 16. (Solved) - What is the analysis of 4-methylbenzaldehyde (p-tolualdehyde) IR... (1 Answer) | Transtutors [transtutors.com]

- 17. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. organicchemistrydata.org [organicchemistrydata.org]

- 21. researchgate.net [researchgate.net]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. uni-saarland.de [uni-saarland.de]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Mass Spectrometry [www2.chemistry.msu.edu]

- 26. whitman.edu [whitman.edu]

2,3-Difluoro-4-methylbenzaldehyde molecular weight

An In-depth Technical Guide: 2,3-Difluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic aldehyde that serves as a critical building block in modern medicinal chemistry and materials science. Its unique substitution pattern—featuring an electron-withdrawing aldehyde group, two ortho/meta fluorine atoms, and a para-methyl group—imparts distinct reactivity and physicochemical properties. The presence of fluorine atoms is particularly significant in drug discovery, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and modulated lipophilicity, which can optimize a drug candidate's pharmacokinetic profile.[1][2] This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, plausible synthetic strategies, key applications in research and development, validated analytical protocols, and essential safety and handling procedures. The content is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile intermediate in their work.

Core Physicochemical Properties and Structural Elucidation

This compound is a solid at room temperature.[3] The molecular structure combines a benzaldehyde core with three key substituents. The two fluorine atoms at the C2 and C3 positions significantly influence the electron density of the aromatic ring and the reactivity of the aldehyde functional group. This dual fluorination can enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. The methyl group at the C4 position provides a site for further functionalization or can be used to modulate steric and electronic properties.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 156.13 g/mol | [3][4][5] |

| Molecular Formula | C₈H₆F₂O | [3][4][5] |

| CAS Number | 245536-50-9 | [3][4] |

| Physical Form | Solid | [3] |

| InChI | 1S/C8H6F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 | [3] |

| InChI Key | YCTVOFSIRYUUAN-UHFFFAOYSA-N | [3] |

| SMILES String | Cc1ccc(C=O)c(F)c1F | [3] |

| Monoisotopic Mass | 156.03867 Da | [6] |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic routes for this compound are not extensively published, its structure suggests a logical retrosynthetic approach originating from substituted toluenes. A common and effective method for introducing an aldehyde group onto an activated aromatic ring is formylation.

Plausible Synthetic Workflow: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic compounds. The synthesis would likely start from 1,2-difluoro-3-methylbenzene. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃). This electrophilic species then attacks the aromatic ring, followed by hydrolysis to yield the final aldehyde.

The choice of this pathway is based on its reliability and scalability. The fluorine and methyl groups on the starting material direct the electrophilic substitution to the desired position due to a combination of electronic and steric effects.

Caption: Plausible synthetic workflow via Vilsmeier-Haack reaction.

Experimental Protocol: Hypothetical Synthesis

This protocol is illustrative and should be adapted and optimized based on laboratory trials.

-

Reagent Preparation: In a three-neck flask under an inert nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Aromatic Addition: Dissolve 1,2-difluoro-3-methylbenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent mixture.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: Cool the reaction mixture to 0°C and slowly quench by adding it to a stirred solution of ice-cold water and sodium acetate. This hydrolyzes the intermediate iminium salt.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude solid by column chromatography or recrystallization to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for constructing complex, biologically active molecules.[3] The strategic placement of fluorine atoms is a well-established strategy in medicinal chemistry to enhance drug-like properties.[1][2]

Key Advantages in Drug Design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, increasing the drug's half-life and bioavailability.[1]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, thereby increasing the binding affinity and potency of a ligand.[1][2]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which is critical for optimizing a drug's solubility and cell permeability.

A prime application is in the synthesis of chalcones via Claisen-Schmidt condensation, a pathway noted for a similar compound, 2',3'-Difluoro-4'-methylacetophenone.[1] Chalcones are precursors to flavonoids and are known for a wide range of pharmacological activities.[1]

Caption: Drug discovery workflow using the intermediate building block.

Analytical and Quality Control Protocols

Ensuring the identity and purity of starting materials is paramount in synthesis and drug development. Sigma-Aldrich notes that for some unique chemicals like this one, they do not collect analytical data, and the buyer assumes responsibility for confirming identity and purity.[3] Therefore, robust in-house QC is essential.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Prepare a gradient system with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Ramp linearly from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and re-equilibrate.

-

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

-

Injection and Detection: Inject 5 µL and monitor at 254 nm.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Spectral Features:

-

Aldehyde Proton (-CHO): A singlet or narrowly split multiplet around δ 9.9-10.1 ppm.

-

Aromatic Protons (Ar-H): Two distinct signals in the aromatic region (δ 7.0-8.0 ppm), likely appearing as doublets or triplets, showing coupling to each other and to the fluorine atoms.

-

Methyl Protons (-CH₃): A singlet or narrowly split multiplet (due to coupling with fluorine) around δ 2.2-2.5 ppm.

-

Table 2: Summary of Expected Analytical Data

| Analysis Technique | Expected Result |

| HPLC-UV | Single major peak (>95% purity) at a characteristic retention time. |

| ¹H NMR (CDCl₃) | Signals corresponding to aldehyde, aromatic, and methyl protons in a 1:2:3 integration ratio. |

| ¹⁹F NMR (CDCl₃) | Two distinct signals for the non-equivalent fluorine atoms. |

| Mass Spec (ESI+) | [M+H]⁺ ion observed at m/z 157.0459.[6] |

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description | Source |

| Pictogram | GHS06 | Skull and Crossbones | [3] |

| Signal Word | Danger | [3] | |

| Hazard Statement | H301 | Toxic if swallowed | [3] |

| Precautionary | P264 | Wash skin thoroughly after handling. | [3] |

| Precautionary | P270 | Do not eat, drink or smoke when using this product. | [3] |

| Precautionary | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [3] |

| Precautionary | P405 | Store locked up. | [3] |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. | [3] |

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.

-

Engineering Controls: Handle the solid material in a chemical fume hood to avoid inhalation of dust.

-

Dispensing: Use a spatula for transferring the solid. Avoid creating dust.

-

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison control center or physician.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it in a locked cabinet or area accessible only to authorized personnel.

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for toxic chemical waste.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the pharmaceutical and materials science sectors. Its carefully arranged pattern of fluoro, methyl, and aldehyde substituents provides a unique combination of reactivity and functionality. For medicinal chemists, it represents a strategic starting point for synthesizing novel therapeutics with enhanced pharmacological profiles, particularly leveraging the well-documented benefits of fluorination. Understanding its properties, synthetic pathways, and handling requirements is crucial for unlocking its full potential in the laboratory and accelerating the development of next-generation chemical entities.

References

A Senior Application Scientist's Technical Guide to 2,3-Difluoro-4-methylbenzaldehyde

An Essential Fluorinated Building Block for Advanced Drug Discovery and Materials Science

Abstract

2,3-Difluoro-4-methylbenzaldehyde (CAS No. 245536-50-9) is a strategically important fluorinated aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules.[1][2] The unique substitution pattern—featuring an electron-withdrawing aldehyde group and two ortho/meta fluorine atoms on a toluene scaffold—imparts distinct reactivity and physicochemical properties. This guide provides an in-depth technical overview of its core properties, validated synthesis protocols, spectroscopic characterization, and key applications, with a focus on its utility for researchers, medicinal chemists, and drug development professionals. We will explore the causality behind synthetic choices and provide field-proven insights into its application as a versatile building block.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[3] Fluorine atoms can profoundly alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a prime example of a "fluorinated building block" that allows for the precise introduction of these desired attributes.

Its structure is particularly valuable for several reasons:

-

Modulated Reactivity : The two fluorine atoms, being strongly electronegative, influence the electrophilicity of both the aromatic ring and the aldehyde's carbonyl carbon.

-

Conformational Control : The ortho-fluorine atom can induce specific conformational preferences in downstream products through steric and electronic interactions, a crucial factor in designing molecules with high target specificity.

-

Metabolic Blocking : The fluorine atoms can block sites of oxidative metabolism, enhancing the pharmacokinetic profile of drug candidates.[4]

This guide serves as a comprehensive resource for scientists leveraging this powerful intermediate in their research endeavors.

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is a prerequisite for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 245536-50-9 | [2] |

| Molecular Formula | C₈H₆F₂O | [1][2] |

| Molecular Weight | 156.13 g/mol | [1] |

| Physical Form | Solid | |

| IUPAC Name | This compound | [2] |

| SMILES String | Cc1ccc(C=O)c(F)c1F | |

| InChI Key | YCTVOFSIRYUUAN-UHFFFAOYSA-N | [5] |

Synthesis of this compound: A Validated Protocol

The most direct and industrially scalable method for synthesizing aromatic aldehydes on electron-rich rings is the Vilsmeier-Haack reaction .[6][7] This reaction utilizes a formylating agent, the "Vilsmeier reagent," generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃).[8][9] The substrate, 1,2-difluoro-3-methylbenzene, is sufficiently activated by the methyl group to undergo this electrophilic aromatic substitution.

Rationale for Method Selection

-

Expertise & Causality : While other methods like the oxidation of (2,3-difluoro-4-methylphenyl)methanol exist, the Vilsmeier-Haack reaction is often preferred for its directness.[10][11] It avoids the need to first synthesize and isolate the corresponding alcohol, making it a more atom- and step-economical choice. The reaction conditions are relatively mild and tolerant of the fluorine substituents.

-

Trustworthiness & Control : The reaction's progression can be reliably monitored using Thin Layer Chromatography (TLC). The formation of the Vilsmeier reagent at low temperatures (0 °C) is critical to control its reactivity before the introduction of the aromatic substrate. The final aqueous workup hydrolyzes the intermediate iminium salt to yield the desired aldehyde.[9]

Experimental Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow for this compound.

Step-by-Step Laboratory Protocol

-

Apparatus Setup : Assemble an oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Maintain the system under a positive pressure of dry nitrogen.

-

Reagent Preparation : In the dropping funnel, prepare a solution of 1,2-difluoro-3-methylbenzene (1.0 eq) in N,N-dimethylformamide (DMF, 5 vols).

-

Vilsmeier Reagent Formation : Charge the reaction flask with DMF (3 vols) and cool the flask to 0 °C using an ice-water bath. Add phosphoryl chloride (POCl₃, 1.2 eq) dropwise to the DMF via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for 30 minutes at 0 °C.

-

Aromatic Substitution : Add the solution from the dropping funnel (Step 2) to the reaction flask dropwise over 30 minutes at 0 °C.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 4-6 hours).

-

Quenching and Hydrolysis : Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate (NaOAc, 5.0 eq).

-

Extraction : Stir the resulting slurry vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing : Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude solid/oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized product is a non-negotiable step. The following spectroscopic signatures are expected for this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The aldehydic proton (-CHO) will appear as a singlet far downfield, typically between 9.8-10.2 ppm.[12] The aromatic region (7.0-8.0 ppm) will show two protons exhibiting complex splitting patterns due to proton-proton and proton-fluorine coupling. The methyl group (-CH₃) protons will appear as a singlet or a narrow triplet (due to coupling with the adjacent fluorine) in the upfield region, around 2.2-2.5 ppm.[12]

-

¹³C NMR Spectroscopy : The carbon spectrum will be characterized by a signal for the carbonyl carbon around 190 ppm. The aromatic carbons will appear between 110-160 ppm, with their chemical shifts and splitting patterns significantly influenced by direct and long-range coupling to the fluorine atoms. The methyl carbon will be observed upfield, around 15-20 ppm.

-

FT-IR Spectroscopy : The infrared spectrum provides key functional group information. A strong, sharp absorption band between 1690-1715 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde.[12] C-H stretching bands for the aldehyde group are also expected around 2820 cm⁻¹ and 2720 cm⁻¹.

-

Mass Spectrometry : The molecular ion peak (M⁺) in the mass spectrum should correspond to the compound's molecular weight of 156.13 g/mol .

Chemical Reactivity and Synthetic Utility

The aldehyde functional group is one of the most versatile in organic synthesis. This compound can undergo a wide range of transformations, making it a valuable precursor for more complex molecules.

Caption: Common synthetic transformations of this compound.

-

Claisen-Schmidt Condensation : This is a particularly noteworthy application where the aldehyde condenses with an acetophenone derivative to form chalcones.[4] These α,β-unsaturated ketones are scaffolds for compounds with potential anti-inflammatory and anticancer activities.[4]

-

Reductive Amination : Reaction with a primary or secondary amine in the presence of a reducing agent (like sodium triacetoxyborohydride) provides a direct route to substituted benzylamines, a common motif in pharmaceuticals.

-

Wittig Reaction : The Wittig reaction allows for the conversion of the aldehyde into an alkene, enabling carbon-carbon bond formation and further molecular elaboration.

Safety and Handling

Scientific integrity demands a commitment to safety. This compound must be handled with appropriate care.

-

Hazard Classification : This compound is classified as acutely toxic upon oral ingestion (Acute Tox. 3). The corresponding GHS pictogram is GHS06 (skull and crossbones).

-

Personal Protective Equipment (PPE) : Always handle this chemical inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.[2][13]

-

Handling Precautions : Avoid breathing dust, fumes, or vapors.[2] Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[14][15]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences and material sciences. Its unique electronic and steric properties, conferred by the difluoro-methyl substitution pattern, provide chemists with a powerful building block for constructing novel molecules with tailored functions. A firm grasp of its synthesis, reactivity, and handling, as detailed in this guide, is essential for unlocking its full potential in the laboratory.

References

- 1. scbt.com [scbt.com]

- 2. This compound 95% | CAS: 245536-50-9 | AChemBlock [achemblock.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. (2,3-Difluoro-4-methylphenyl)(phenyl)methanol | C14H12F2O | CID 107512143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

2,3-Difluoro-4-methylbenzaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-4-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound (CAS No. 245536-50-9), a key intermediate in the development of advanced pharmaceuticals and agrochemicals.[1][2] The document details scientifically robust methodologies, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. We will explore two primary and validated synthetic routes: the direct formylation of 2,3-difluorotoluene and the oxidation of (2,3-difluoro-4-methylphenyl)methanol. This guide is intended for researchers, chemists, and process development professionals seeking to implement or optimize the synthesis of this valuable fluorinated aromatic aldehyde.

Introduction: Significance of Fluorinated Benzaldehydes

Fluorinated aromatic compounds are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a trifunctional building block, offers a unique combination of electronic and steric properties, making it a highly sought-after precursor for complex molecular architectures. Its synthesis, therefore, is a critical step in the discovery and manufacturing of novel chemical entities.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of an aromatic aldehyde can be approached from several angles. The most direct methods involve the introduction of a formyl group (-CHO) onto a pre-functionalized aromatic ring. Alternatively, a group already present on the ring can be transformed into an aldehyde. For this compound, the logical precursor is 2,3-difluorotoluene.[3]

A retrosynthetic analysis reveals two primary strategic disconnections:

-

C-C Bond Formation: Directly formylating the aromatic ring of 2,3-difluorotoluene. This is an efficient approach that leverages the existing aromatic core.

-

C-O Bond Oxidation: Synthesizing the corresponding benzyl alcohol and subsequently oxidizing it to the aldehyde. This is a reliable, albeit longer, route that offers orthogonal control.

This guide will elaborate on both strategies, providing the causal logic behind the selection of reagents and reaction conditions.

Pathway I: Direct Formylation of 2,3-Difluorotoluene

The direct introduction of a formyl group onto the 2,3-difluorotoluene ring is an atom-economical approach. The primary challenge lies in controlling the regioselectivity. The methyl group is an activating, ortho-, para-director, while the two fluorine atoms are deactivating, ortho-, para-directors. The combined electronic and steric effects will govern the position of electrophilic attack. The C4 position is para to the methyl group and ortho to the C3-fluorine, making it the most sterically accessible and electronically favorable site for substitution.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds.[4][5] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][7]

Mechanism Insight: The reaction begins with the formation of the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, also known as the Vilsmeier reagent.[6] Despite the deactivating effect of the two fluorine atoms, the activating methyl group on the 2,3-difluorotoluene ring is sufficient to enable electrophilic aromatic substitution. The aromatic ring attacks the iminium ion, and subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde.[7]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Add 2,3-difluorotoluene (1.0 eq.) to the reaction mixture dropwise, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.[8]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Hydrolysis & Neutralization: Stir the aqueous mixture for 1-2 hours to ensure complete hydrolysis of the iminium intermediate. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Directed Ortho-Lithiation and Formylation

An alternative C-C bond-forming strategy is directed ortho-lithiation (DoL). This powerful technique utilizes a directing group on the aromatic ring to deliver an organolithium base to a specific ortho position.[9] In 2,3-difluorotoluene, the fluorine atoms are known to be effective ortho-directing groups. Lithiation is expected to occur at the C4 position, directed by the C3-fluorine, which is sterically more accessible than the C2 position.

Mechanism Insight: A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), deprotonates the most acidic aromatic proton, which is ortho to a directing group.[10] The resulting aryllithium species is a potent nucleophile. Quenching this intermediate with an electrophilic formylating agent, such as DMF, yields the target aldehyde after an aqueous workup. The choice of base and reaction temperature is critical to avoid side reactions.[11]

Experimental Protocol: Ortho-Lithiation

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere, add 2,3-difluorotoluene (1.0 eq.) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.

-

Formylation: Add anhydrous DMF (1.5 eq.) dropwise to the aryllithium solution at -78 °C.

-

Warming: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Follow steps 7 and 8 from the Vilsmeier-Haack protocol to extract and purify the final product.

Pathway II: Oxidation of (2,3-difluoro-4-methylphenyl)methanol

This two-step pathway involves the initial synthesis of the corresponding benzyl alcohol, followed by its oxidation to the aldehyde. While longer, this route can be advantageous if direct formylation proves low-yielding or non-selective.

Synthesis of the Precursor Alcohol

The most common route to (2,3-difluoro-4-methylphenyl)methanol involves a Grignard or organolithium intermediate derived from a halogenated precursor, such as 4-bromo-2,3-difluorotoluene.

Protocol: Grignard Formation and Formylation

-

Precursor Synthesis: Synthesize 4-bromo-2,3-difluorotoluene via electrophilic bromination of 2,3-difluorotoluene.

-

Grignard Reagent Formation: React 4-bromo-2,3-difluorotoluene with magnesium turnings in anhydrous THF to form the Grignard reagent.

-

Reaction with Formaldehyde: Bubble dry formaldehyde gas through the Grignard solution at 0 °C, or add paraformaldehyde.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Purify by column chromatography to obtain (2,3-difluoro-4-methylphenyl)methanol.[12]

Oxidation to the Aldehyde

The selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Several reliable methods are available.

Choice of Oxidant:

-

Pyridinium Chlorochromate (PCC): A classic, reliable reagent for this transformation, typically used in dichloromethane (DCM).

-

Dess-Martin Periodinane (DMP): A modern, mild, and highly efficient oxidant that works at room temperature with short reaction times.

-

Swern Oxidation: Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is highly effective but requires careful temperature control and handling of malodorous byproducts.

Experimental Protocol: Dess-Martin Oxidation

-

Setup: Dissolve (2,3-difluoro-4-methylphenyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

-

Oxidation: Add Dess-Martin Periodinane (1.1 eq.) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture for 1-3 hours, monitoring the disappearance of the starting alcohol by TLC.

-

Work-up: Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate. Stir vigorously until the layers are clear.

-

Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product via column chromatography.

Data Summary and Comparison

| Parameter | Vilsmeier-Haack Formylation | Directed Ortho-Lithiation | Alcohol Oxidation (DMP) |

| Starting Material | 2,3-Difluorotoluene | 2,3-Difluorotoluene | (2,3-difluoro-4-methylphenyl)methanol |

| Key Reagents | POCl₃, DMF | n-BuLi, DMF | Dess-Martin Periodinane |

| Reaction Temp. | 0 °C to 80 °C | -78 °C to RT | Room Temperature |

| Number of Steps | 1 | 1 | 2 (from brominated precursor) |

| Typical Yield | 60-80% | 65-85% | >90% (oxidation step) |

| Key Advantages | Cost-effective reagents | High regioselectivity, mild | Very mild, high yield for oxidation |

| Key Challenges | Moderately harsh conditions | Cryogenic temps, moisture sensitive | Multi-step, atom-inefficient |

Quality Control and Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.

-

¹H NMR: The proton NMR spectrum should show a singlet for the aldehydic proton between 9-10 ppm.[13] A singlet for the methyl protons will appear around 2.4 ppm, and the aromatic protons will appear as multiplets in the 7.0-7.8 ppm region.[14]

-

¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms, with characteristic couplings.

-

¹³C NMR: The carbon spectrum will display a signal for the carbonyl carbon around 190 ppm.

-

IR Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be present around 1700-1710 cm⁻¹.[13]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the product's molecular weight (156.13 g/mol ).[1]

Conclusion

The synthesis of this compound can be accomplished effectively through several strategic pathways. For large-scale, cost-effective production, Vilsmeier-Haack formylation offers a direct and robust route. For syntheses where maximizing yield and regiochemical purity is paramount, directed ortho-lithiation followed by formylation is a superior, albeit more technically demanding, choice. The oxidation of the corresponding alcohol provides a reliable, alternative route that is particularly useful in a laboratory setting where precursor availability or the need for exceptionally mild conditions dictates the synthetic plan. The selection of the optimal pathway will depend on the specific requirements of the research or development program, including scale, purity requirements, cost, and available equipment.

References

- 1. scbt.com [scbt.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. nbinno.com [nbinno.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sites.wp.odu.edu [sites.wp.odu.edu]

- 11. arkat-usa.org [arkat-usa.org]

- 12. (2,3-Difluoro-4-methylphenyl)(phenyl)methanol | C14H12F2O | CID 107512143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzaldehyde for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2,3-Difluoro-4-methylbenzaldehyde, a key intermediate in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering critical data and insights to facilitate its effective use in the laboratory.

Introduction: The Significance of Fluorinated Benzaldehydes in Medicinal Chemistry

Fluorine-containing organic molecules have become increasingly vital in the design and development of modern pharmaceuticals. The strategic incorporation of fluorine atoms into a drug candidate's molecular structure can profoundly influence its physicochemical and biological properties. These modifications can lead to enhanced metabolic stability, increased binding affinity for target proteins, and improved bioavailability. This compound, with its unique substitution pattern, represents a valuable building block for medicinal chemists. The presence of two fluorine atoms ortho and meta to the aldehyde group, combined with a para-methyl group, offers a nuanced electronic and steric profile for exploitation in the synthesis of complex, biologically active molecules.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical properties of a starting material is paramount for successful reaction planning, optimization, and scale-up. The following section details the key characteristics of this compound.

Structural and General Information

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 245536-50-9 | [1][2] |

| Molecular Formula | C₈H₆F₂O | [1][2] |

| Molecular Weight | 156.13 g/mol | [1][2] |

| Physical State | Solid | [2] |

| Appearance | Low melting solid | N/A |

Tabulated Physical Properties

While experimental data for some physical properties of this compound are not widely available in the public domain, predicted values from reliable sources provide a useful starting point for experimental design.

| Property | Predicted Value | Experimental Value | Source(s) |

| Melting Point | Not Available | Low melting solid | N/A |

| Boiling Point | 204.2 ± 35.0 °C | Not Available | N/A |

| Density | 1.241 ± 0.06 g/cm³ | Not Available | N/A |

| Solubility | Not Available | Soluble in common organic solvents (e.g., chloroform, ethyl acetate, dichloromethane) | N/A |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques for characterization.

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.

-

Aldehydic Proton (CHO): A singlet is anticipated in the downfield region, typically between δ 9.8 and 10.2 ppm.

-

Aromatic Protons (Ar-H): Two doublets or multiplets are expected in the aromatic region (δ 7.0-8.0 ppm), showing coupling to each other and potentially to the fluorine atoms.

-

Methyl Protons (CH₃): A singlet corresponding to the three methyl protons is expected in the upfield region, likely around δ 2.3-2.6 ppm.

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

-

Aldehydic Carbonyl (C=O): A signal in the highly deshielded region of the spectrum, typically around δ 188-195 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.

-

Methyl Carbon (CH₃): A signal in the upfield region, typically around δ 15-25 ppm.

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. The spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets due to F-F coupling. The chemical shifts will be influenced by their positions on the aromatic ring.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

-

C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorption bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic and Methyl): Absorption bands in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (156.13).

-

Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (CHO) and subsequent fragmentation of the aromatic ring.

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring the safe handling and storage of all laboratory chemicals is of utmost importance.

Safety Precautions

This compound is classified as acutely toxic if swallowed.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including:

-

Safety goggles or a face shield

-

Chemically resistant gloves

-

A laboratory coat

All handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of accidental contact with skin or eyes, flush the affected area with copious amounts of water and seek immediate medical attention.

Storage Recommendations

To maintain the integrity and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C. Keep it away from incompatible materials such as strong oxidizing agents and bases.

Experimental Protocols and Applications

This compound serves as a versatile intermediate in organic synthesis. Its aldehyde functionality allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.

Illustrative Synthetic Transformation: Reductive Amination

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amines. The following is a generalized, illustrative protocol for the reductive amination of this compound.

Workflow for Reductive Amination

Caption: Generalized workflow for the reductive amination of this compound.

Detailed Protocol:

-

Imine Formation: To a solution of this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or methanol), add the desired primary or secondary amine (1.0-1.2 equivalents). If the amine is a salt, a mild base (e.g., triethylamine) may be added to liberate the free amine. The reaction mixture is stirred at room temperature for 1-4 hours to facilitate the formation of the imine or iminium ion intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reduction: Once the formation of the intermediate is complete, a suitable reducing agent is added. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) is a commonly used mild reducing agent for this purpose. The reaction is continued at room temperature and stirred for an additional 2-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography on silica gel, to yield the desired amine product.

Causality in Protocol Design: The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it is selective for the iminium ion and does not readily reduce the starting aldehyde, thus minimizing side reactions. The use of anhydrous solvents is important to prevent the hydrolysis of the imine intermediate.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. While a comprehensive set of experimental physical and spectral data is not yet widely available, this guide provides the foundational knowledge and expected analytical profile to enable its effective use in a research setting. As with any specialized chemical, it is incumbent upon the researcher to perform their own analytical characterization to ensure the identity and purity of the material before its use in synthetic applications.

References

A Technical Guide to the Spectral Analysis of 2,3-Difluoro-4-methylbenzaldehyde

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 2,3-Difluoro-4-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational understanding of its structural characterization.

Introduction

This compound (C₈H₆F₂O) is an aromatic aldehyde whose utility in organic synthesis is underscored by the unique electronic properties conferred by its substituents. The two fluorine atoms, the methyl group, and the aldehyde functionality each impart distinct characteristics to the molecule's spectroscopic signature. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its reactivity. This guide will delve into the predicted spectral data, explaining the causal relationships between the molecular structure and the observed spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra collectively provide a detailed map of the molecular framework.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aldehydic, aromatic, and methyl protons. The electron-withdrawing nature of the fluorine atoms and the aldehyde group, along with the electron-donating character of the methyl group, will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 9.9 - 10.1 | t | ~2-3 |

| H-6 | 7.6 - 7.8 | dd | J(H-F) ≈ 7-9, J(H-H) ≈ 8-9 |

| H-5 | 7.1 - 7.3 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 1-2 |

| CH₃ | 2.3 - 2.5 | s | - |

Interpretation:

-

Aldehydic Proton (CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group, hence its downfield chemical shift. It is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms.[1]

-

Aromatic Protons (H-5, H-6): The chemical shifts of these protons are influenced by the interplay of the electronic effects of the substituents. The aldehyde group is electron-withdrawing, deshielding the ortho (H-6) and para protons. The fluorine atoms are also electron-withdrawing via induction but can be electron-donating through resonance. The methyl group is electron-donating. H-6, being ortho to the aldehyde and meta to a fluorine, will be the most downfield of the aromatic protons. H-5 will be upfield relative to H-6. The splitting patterns arise from both proton-proton and proton-fluorine couplings.

-

Methyl Protons (CH₃): The methyl group protons will appear as a singlet in the typical benzylic proton region.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal all eight unique carbon environments in the molecule. The chemical shifts will be significantly influenced by the attached atoms, particularly the electronegative fluorine and oxygen atoms. Furthermore, carbon-fluorine coupling will be a prominent feature.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C=O | 188 - 192 | d | ²J(C-F) ≈ 20-30 |

| C-3 | 158 - 162 | dd | ¹J(C-F) ≈ 250-270, ²J(C-F) ≈ 15-25 |

| C-2 | 155 - 159 | dd | ¹J(C-F) ≈ 245-265, ²J(C-F) ≈ 10-20 |

| C-4 | 140 - 145 | m | |

| C-1 | 130 - 135 | m | |

| C-6 | 125 - 130 | d | ³J(C-F) ≈ 5-10 |

| C-5 | 115 - 120 | d | ²J(C-F) ≈ 20-25 |

| CH₃ | 15 - 20 | q | ⁴J(C-F) ≈ 1-3 |

Interpretation:

-

Carbonyl Carbon (C=O): This carbon is significantly deshielded and appears far downfield. It will likely be split into a doublet by the fluorine at C-2.[2][3][4]

-

Fluorine-Bearing Carbons (C-2, C-3): These carbons will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which are highly characteristic. They will also show smaller two-bond couplings to the other fluorine atom.[5][6]

-

Other Aromatic Carbons: The chemical shifts of the remaining aromatic carbons are determined by the substituent effects. The carbon attached to the methyl group (C-4) will be more shielded than the carbon attached to the aldehyde (C-1).

-

Methyl Carbon (CH₃): This carbon will appear in the typical aliphatic region and may show a small long-range coupling to the fluorine atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) is typically required compared to ¹H NMR.

-

Instrument Setup: A 125 MHz NMR spectrometer is suitable.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, process the FID, and phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

¹⁹F NMR Spectroscopy: A Direct Look at Fluorine

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments. For this compound, two distinct signals are expected.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-2 | -130 to -135 | d | ³J(F-F) ≈ 15-20 |

| F-3 | -140 to -145 | d | ³J(F-F) ≈ 15-20 |

Interpretation:

-

Chemical Shifts: The chemical shifts of aromatic fluorine atoms are sensitive to the electronic nature of the other substituents on the ring. The aldehyde group will influence the chemical shifts of both F-2 and F-3.

-

Coupling: The two fluorine atoms will couple to each other, resulting in a doublet for each signal. The magnitude of the three-bond fluorine-fluorine coupling (³JFF) is typically in the range of 15-20 Hz for ortho-difluorobenzenes.[7]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample used for ¹H NMR can be used.

-

Instrument Setup: A spectrometer equipped with a fluorine probe operating at the appropriate frequency (e.g., 470 MHz for a 500 MHz ¹H instrument).

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. An external reference standard such as CFCl₃ (δ = 0 ppm) or an internal standard can be used.

-

Data Processing: Process the data as with other NMR experiments.

Caption: Predicted NMR correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aldehyde, aromatic ring, and carbon-fluorine bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 2900 - 2800 | Aldehydic C-H stretch | Weak |

| 2800 - 2700 | Aldehydic C-H stretch (Fermi resonance) | Weak |

| 1710 - 1690 | C=O stretch (conjugated aldehyde) | Strong |

| 1600 - 1580 | Aromatic C=C stretch | Medium |

| 1500 - 1400 | Aromatic C=C stretch | Medium |

| 1300 - 1100 | C-F stretch | Strong |

Interpretation:

-

C-H Stretching: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The aldehydic C-H stretch is typically observed as two weak bands around 2850 and 2750 cm⁻¹, a characteristic feature of aldehydes.[8]

-

C=O Stretching: The carbonyl stretch of an aromatic aldehyde is typically found at a lower frequency than that of an aliphatic aldehyde due to conjugation with the aromatic ring. The electron-withdrawing fluorine substituents may slightly increase this frequency.[9]

-

C=C Stretching: The aromatic ring gives rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

-

C-F Stretching: The carbon-fluorine stretching vibrations are typically strong and appear in the 1300-1100 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is a solid at room temperature, a KBr pellet or a thin film from a melt can be prepared. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet or solvent is first recorded. The sample spectrum is then acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final transmittance or absorbance spectrum.

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) is a common technique.

Predicted Mass Spectrum Fragmentation:

| m/z | Ion | Comments |

| 156 | [M]⁺˙ | Molecular ion |

| 155 | [M-H]⁺ | Loss of the aldehydic hydrogen |

| 127 | [M-CHO]⁺ | Loss of the formyl radical |

| 99 | [M-CHO-CO]⁺ or [C₆H₃F₂]⁺ | Loss of CO from the [M-CHO]⁺ ion |

Interpretation:

-

Molecular Ion ([M]⁺˙): The molecular ion peak at m/z 156 should be readily observable.[10]

-

[M-H]⁺: Loss of the weakly bound aldehydic hydrogen radical is a very common fragmentation pathway for aldehydes, often leading to the base peak.[10][11]

-

[M-CHO]⁺: Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the formyl radical (CHO), giving a fragment at m/z 127.

-

Further Fragmentation: The fluorinated phenyl cation can undergo further fragmentation, such as the loss of CO, to give smaller fragment ions.